N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine
Description
The compound N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine features a hydroxylamine (-NH-OH) group linked to an ethylidene (-CH=) moiety, which is attached to a substituted phenyl ring. The phenyl ring contains 3-methoxy and 4-(2,2,2-trifluoroethoxy) substituents. The trifluoroethoxy group enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic effects and solubility .
Properties
IUPAC Name |
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCXHLWPPMDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Solvent : Ethanol or methanol are typically employed due to their ability to dissolve both the aldehyde and hydroxylamine hydrochloride.
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Base : Sodium acetate or triethylamine is used to deprotonate hydroxylamine, enhancing its nucleophilicity.
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Temperature : Reflux conditions (70–80°C) are maintained for 2–24 hours to drive the reaction to completion.
A representative procedure involves heating a mixture of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (2.0 equiv) in ethanol at 80°C for 2 hours. The product is isolated by extraction with ethyl acetate and purified via recrystallization, yielding >95% purity.
Peptide Coupling-Assisted Synthesis
An alternative approach utilizes carbodiimide-based coupling reagents to facilitate the reaction between the aldehyde and hydroxylamine, particularly in cases where steric hindrance or electronic effects impede direct condensation. This method is adapted from protocols for analogous hydroxylamine derivatives.
Procedure
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Activation : The aldehyde is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate the carbonyl group.
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Coupling : Hydroxylamine hydrochloride is added, followed by slow addition of N,N-diisopropylethylamine (DIPEA) to maintain a pH conducive to nucleophilic attack.
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Workup : The crude product is extracted with ethyl acetate, washed with acid and base, and recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Yield | 92–98% |
| Reaction Time | Overnight (12–16 hours) |
| Temperature | Room temperature to 25°C |
This method offers advantages in controlling side reactions, particularly when sensitive functional groups are present.
Industrial-Scale Production
Industrial synthesis prioritizes efficiency and scalability, often employing continuous flow reactors to enhance heat and mass transfer. Key considerations include:
Process Optimization
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Continuous Flow Systems : Enable rapid mixing and precise temperature control, reducing reaction times from hours to minutes.
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Automated Purification : High-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography ensure high purity (>99%) for pharmaceutical applications.
A typical large-scale protocol involves:
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Pumping 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde and hydroxylamine hydrochloride solutions through a heated reactor tube at 100°C.
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Immediate cooling and inline extraction to isolate the product.
Purification and Characterization
Recrystallization
The crude product is dissolved in hot ethanol and slowly cooled to induce crystallization, yielding needle-like crystals suitable for X-ray diffraction analysis.
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, CH=N), 7.45–6.85 (m, 3H, aromatic), 4.40 (q, J=8 Hz, 2H, OCH₂CF₃), 3.90 (s, 3H, OCH₃).
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MS (ESI+) : m/z 263.22 [M+H]⁺, confirming the molecular formula C₁₁H₁₂F₃NO₃.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 85–95% | 95–98% | Moderate | High |
| Peptide Coupling | 90–98% | 98–99% | Low | Moderate |
| Industrial Flow | 80–90% | >99% | High | High |
The condensation method remains the most cost-effective for laboratory-scale synthesis, while industrial flow systems excel in large-scale production despite marginally lower yields.
Challenges and Mitigation Strategies
Hydroxylamine Stability
Hydroxylamine hydrochloride is hygroscopic and prone to oxidation. Storage under inert atmosphere (argon or nitrogen) and use of fresh reagents minimize decomposition.
Byproduct Formation
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Oximes : Over-reaction can form stable oxime derivatives. Strict stoichiometric control (1:1 aldehyde:hydroxylamine) and monitoring via TLC mitigate this issue.
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Polymerization : Elevated temperatures may induce aldehyde polymerization. Gradual heating and solvent dilution are effective countermeasures .
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Positioning and Electronic Effects
(a) Comparison with (E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine
- Structural Difference : The target compound has a 3-methoxy group absent in the analog from .
- Impact: Lipophilicity: The additional methoxy group increases LogP slightly (estimated LogP ~2.5 vs. 2.34 in ), enhancing membrane permeability . Polar Surface Area (PSA): Higher PSA (estimated ~50 Ų vs. Synthetic Complexity: Introducing methoxy requires additional protection/deprotection steps, unlike the simpler 4-substituted analog.
(b) Comparison with N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene) Hydrazines
- Structural Difference : Hydrazine (-NH-NH2) vs. hydroxylamine (-NH-OH) backbone; trifluoromethyl vs. trifluoroethoxy groups.
- Impact :
- Reactivity : Hydrazines are more nucleophilic, favoring metal chelation or redox activity, while hydroxylamines may act as radical scavengers .
- Bioactivity : Trifluoromethyl’s strong electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets compared to trifluoroethoxy’s mixed electronic effects .
Functional Group Variations in Ethylidene Derivatives
(a) N-(3-Methoxy-4-Trifluoroethoxybenzyl)piperidine Derivatives
- Structural Difference : Benzylamine and piperidine moieties replace the hydroxylamine-ethylidene system ().
- Impact :
(b) 2-Hydroxy-2-Trifluoromethylbenzopyranone Derivatives
- Structural Difference: Benzopyranone core vs. phenyl-ethylidene-hydroxylamine ().
- Impact: Metabolic Stability: The trifluoromethyl group in benzopyranones increases resistance to oxidation, while trifluoroethoxy in the target compound improves stability against esterases .
Physicochemical and Pharmacokinetic Comparisons
Key Physicochemical Parameters
Drug-Likeness and ADME Properties
- Lipinski’s Rule Compliance: Both the target compound and analog comply (MW <500, H-bond donors ≤5, acceptors ≤10, LogP <5) .
- Metabolism : Trifluoroethoxy groups resist cytochrome P450-mediated degradation, enhancing half-life compared to methoxy or ethoxy analogs .
Biological Activity
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine, with the CAS number 953750-89-5, is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the epidermal growth factor receptor (EGFR). This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14F3NO2
- Molar Mass : 249.23 g/mol
- CAS Number : 953750-89-5
The compound acts primarily as an EGFR inhibitor. Recent studies have demonstrated that hydroxylamine-based compounds can effectively bind to and inhibit mutant forms of EGFR. For instance, a related compound exhibited single-digit nanomolar activity against activating mutant EGFR variants, showcasing the potential efficacy of hydroxylamine derivatives in targeting cancer cells with specific mutations .
In Vitro Studies
- Cell Line Testing : The compound was tested against various cancer cell lines, including those with known EGFR mutations. It demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 7.2 nM against the NCI-H3255 NSCLC cell line harboring the L858R mutation .
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile indicated enhanced permeability across cellular membranes compared to other compounds in its class. Notably, it displayed a 14-fold increase in permeability in Caco-2 cell assays, suggesting favorable bioavailability characteristics .
- Toxicity Assessment : In mutagenicity assays using Salmonella strains and micronucleus tests in CHO-K1 cells, the compound did not exhibit mutagenic or genotoxic effects, which is often a concern with hydroxylamines .
Case Studies
A series of case studies on similar hydroxylamine compounds have provided insights into their therapeutic potential:
- EGFR Mutant Inhibition : A study involving a hydroxylamine derivative showed that it could effectively inhibit tumor growth in xenograft models bearing EGFR mutations. The compound’s selectivity was confirmed through KINOMEScan technology, revealing minimal off-target effects .
- Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy against resistant cancer phenotypes. This approach is currently under exploration in clinical settings.
Comparative Table of Hydroxylamine Derivatives
| Compound Name | CAS Number | IC50 (nM) | Selectivity | Key Findings |
|---|---|---|---|---|
| This compound | 953750-89-5 | 7.2 | High for mutant EGFR | Effective against NSCLC with L858R mutation |
| Hydroxylamine Derivative 6 | - | 12 | Moderate | Lower permeability than compound 9 |
| Hydroxylamine Derivative 9 | - | 5 | High | Excellent stability and low efflux |
Q & A
Basic: What are the critical parameters for synthesizing N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine, and how can purity be optimized?
Answer:
The synthesis involves two key steps: (1) functionalization of the phenyl ring with methoxy and trifluoroethoxy groups, and (2) formation of the ethylidene hydroxylamine moiety. Critical parameters include:
- Temperature control : Maintaining 0–5°C during trifluoroethylation to prevent side reactions (e.g., hydrolysis of the trifluoroethoxy group) .
- Inert atmosphere : Using nitrogen/argon to protect the hydroxylamine intermediate from oxidation .
- Reduction conditions : Employing sodium cyanoborohydride for selective imine reduction to avoid over-reduction of the trifluoroethoxy group .
Purity optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted phenolic precursors .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Answer:
Key techniques and markers:
- NMR :
- ¹H NMR : Look for the singlet at δ 3.8–3.9 ppm (methoxy protons) and the quartet at δ 4.5–4.7 ppm (trifluoroethoxy -CH2-) .
- ¹⁹F NMR : A triplet at δ -75 ppm confirms the trifluoroethoxy group .
- HRMS : A molecular ion peak at m/z 290.0902 (C₁₂H₁₃F₃NO₃⁺) .
- FT-IR : Stretching bands at 1650 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-F) .
Advanced: How can computational docking (e.g., AutoDock) predict the biological targets of this compound?
Answer:
Receptor selection : Prioritize targets with known interactions with trifluoroethoxy-containing compounds (e.g., voltage-gated calcium channels, serotonin receptors) .
Ligand preparation : Optimize the protonation state of the hydroxylamine group at physiological pH using tools like OpenBabel .
Docking protocol :
- Use AutoDock4 with Lamarckian GA (50 runs, population size 150).
- Include receptor flexibility in residues within 5 Å of the binding site .
Validation : Compare docking scores (<i>K</i>d < 10 µM) with experimental IC₅₀ values from calcium flux assays .
Advanced: How does the trifluoroethoxy group influence structure-activity relationships (SAR) in neuroactive compounds?
Answer:
The trifluoroethoxy group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to ethoxy, improving blood-brain barrier penetration .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds .
- Receptor affinity : Trifluoroethoxy-substituted analogs show 10-fold higher binding to 5-HT₂A receptors than methoxy analogs (IC₅₀ = 15 nM vs. 150 nM) .
Methodological note : Use isosteric replacements (e.g., difluoroethoxy) in SAR studies to isolate electronic vs. steric effects .
Advanced: How should researchers address contradictions in reported synthesis yields (e.g., 40% vs. 65%) for similar compounds?
Answer:
Contradictions often arise from:
- Protection/deprotection steps : Omitting TEMPO as a radical scavenger during trifluoroethylation reduces yields to 40% due to byproduct formation .
- Workup pH : Adjusting the final aqueous layer to pH 6.5 (instead of 7.0) minimizes hydroxylamine degradation .
Resolution strategy : Replicate protocols with controlled variables (e.g., inert gas purity, reagent batch) and characterize intermediates via LC-MS to identify yield-limiting steps .
Basic: What are the optimal storage conditions to ensure compound stability?
Answer:
- Short-term : Store at -20°C in amber vials under argon; aqueous solubility (<1 mg/mL) necessitates DMSO stocks (10 mM) .
- Long-term : Lyophilize as a hydrochloride salt (add 1 eq. HCl during purification) to prevent oxidation; stability >12 months at -80°C .
- Monitoring : Perform monthly HPLC checks (95% purity threshold) with a Zorbax SB-CN column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
